2-(Methylthio)oxazolo[5,4-b]pyridine
Description
2-(Methylthio)oxazolo[5,4-b]pyridine is a fused heterocyclic compound featuring an oxazole ring fused to a pyridine ring at the [5,4-b] positions, with a methylthio (-SMe) substituent at the 2-position. This scaffold is notable for its structural rigidity and electronic properties, making it a valuable building block in medicinal chemistry and materials science. Its synthesis often involves nucleophilic addition-cyclization reactions, as seen in the fusion of isoxazole derivatives with bis(methylthio)methylene malononitrile . The compound’s reactivity in electrophilic substitution and cross-coupling reactions further enhances its utility in derivatization .
Properties
IUPAC Name |
2-methylsulfanyl-[1,3]oxazolo[5,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2OS/c1-11-7-9-5-3-2-4-8-6(5)10-7/h2-4H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBGQXNLKVPGPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(O1)N=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)oxazolo[5,4-b]pyridine typically involves the reaction of [1,3]oxazolo[4,5-b]pyridine-2(3H)-thione with methylating agents. One common method includes the use of potassium carbonate as a base and anhydrous dimethylformamide (DMF) as the solvent. The reaction is carried out under nitrogen atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)oxazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylthio group.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Substitution: Reagents such as alkyl halides and nucleophiles like amines or thiols are used under basic conditions.
Cyclization: Catalysts such as Lewis acids can facilitate cyclization reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: More complex heterocyclic compounds.
Scientific Research Applications
2-(Methylthio)oxazolo[5,4-b]pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(Methylthio)oxazolo[5,4-b]pyridine depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular processes through its interaction with key biomolecules.
Comparison with Similar Compounds
Structural Analogs and Isomerism
Positional Isomers :
- Oxazolo[4,5-b]pyridine Derivatives : The isomer 2-(methylthio)oxazolo[4,5-b]pyridine (CAS 169205-95-2) differs in the fusion position of the oxazole and pyridine rings. This positional change alters electronic density distribution, affecting reactivity and intermolecular interactions. For example, oxazolo[4,5-b]pyridine derivatives exhibit distinct crystallographic parameters (e.g., space group Pbca, a = 7.4967 Å, b = 12.2531 Å, c = 36.9527 Å) compared to the [5,4-b] isomer .
- Thiazolo[5,4-b]pyridine Analogs: Replacing the oxygen atom in oxazole with sulfur (thiazole) significantly impacts physicochemical properties. The crystal structure of 2-(methylthio)thiazolo[5,4-b]pyridine (C₇H₆N₂S₂) shows a monoclinic system (P2₁/c) with shorter S–C bonds (1.74–1.76 Å) compared to O–C bonds in oxazole derivatives, influencing hydrogen bonding and solubility .
Substituent Variations :
- Piperazinyl Derivatives: 2-(4-Propylpiperazin-1-yl)oxazolo[4,5-b]pyridine derivatives exhibit enhanced hydrogen bonding (N–H⋯Br interactions) and crystallize in triclinic or monoclinic systems.
- Halogenated Derivatives : 6-Chloro-2-(methylthio)oxazolo[5,4-b]pyridine (CAS 1206716-60-0) introduces electron-withdrawing chlorine, increasing electrophilicity for nucleophilic aromatic substitution reactions .
Table 1: Structural and Crystallographic Comparison
| Compound | Ring System | Substituent | Space Group | Unit Cell Parameters (Å, °) | Key Interactions |
|---|---|---|---|---|---|
| 2-(Methylthio)oxazolo[5,4-b]pyridine | Oxazolo[5,4-b]pyridine | -SMe | Not reported | – | Electrophilic substitution |
| 2-(Methylthio)thiazolo[5,4-b]pyridine | Thiazolo[5,4-b]pyridine | -SMe | P2₁/c | a = 7.060, b = 12.417, c = 8.109, β = 92.3° | S⋯S van der Waals interactions |
| 2-(4-Propylpiperazinyl)oxazolo[4,5-b]pyridine | Oxazolo[4,5-b]pyridine | -N(CH₂CH₂CH₃)₂ | Pbca | a = 7.497, b = 12.253, c = 36.953 | N–H⋯Br hydrogen bonds |
Antimicrobial Efficacy :
- Sulfonamide derivatives of isoxazolo[5,4-b]pyridine (e.g., compound 71 in ) show broad-spectrum antibacterial activity, with MIC values <10 µg/mL against Staphylococcus aureus and Escherichia coli .
- In contrast, 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives exhibit moderate activity (MIC = 25–50 µg/mL), suggesting that electron-donating groups (e.g., -OMe) enhance membrane penetration .
Physicochemical and Pharmacokinetic Properties
- LogP and Solubility : The methylthio group increases lipophilicity (logP ~1.8) compared to hydroxylated analogs (logP ~0.5), enhancing blood-brain barrier penetration for CNS targets .
- Metabolic Stability : Piperazinyl derivatives show reduced CYP450 inhibition compared to imidazole-containing H₃ antagonists, mitigating drug-drug interaction risks .
Biological Activity
2-(Methylthio)oxazolo[5,4-b]pyridine is a heterocyclic compound characterized by its unique fused ring system, combining an oxazole and a pyridine ring with a methylthio group. This structural configuration contributes to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its interactions with cytochrome P450 enzymes, potential anticancer properties, and antibacterial effects.
Chemical Structure and Properties
- Molecular Formula : CHNOS
- Structural Features : The fused oxazole-pyridine structure enhances rigidity and planarity, potentially increasing binding affinity to biological targets.
Inhibition of Cytochrome P450 Enzymes
Research indicates that this compound acts as an inhibitor of cytochrome P450 enzymes, particularly CYP1A2. This inhibition is crucial for modulating drug metabolism and understanding drug-drug interactions. The compound's ability to alter metabolic pathways suggests its utility in pharmacological applications where precise control over drug metabolism is desired.
Anticancer Activity
Recent studies have explored the cytotoxic effects of structurally related compounds in the oxazolo[5,4-d]pyrimidine series, which share similarities with this compound. These studies evaluated the compounds against various cancer cell lines:
| Compound | Cell Line | CC50 (µM) | Reference |
|---|---|---|---|
| 3g | HT29 | 58.44 ± 8.75 | |
| 3j | HT29 | 99.87 ± 10.90 | |
| 3e | HT29 | 129.41 ± 10.04 | |
| 5-FU | HT29 | 381.16 ± 25.51 | |
| Cisplatin | HT29 | 47.17 ± 7.43 |
The compound 3g , a derivative of oxazolo[5,4-d]pyrimidine, showed significant selectivity for cancer cells over normal human dermal fibroblasts (NHDF), indicating a promising therapeutic window for further development.
Antibacterial Activity
The antibacterial properties of derivatives related to oxazolo[5,4-b]pyridine have been documented, particularly against Gram-positive pathogens such as Staphylococci and Enterococci. These compounds demonstrate effectiveness against strains resistant to conventional antibiotics like vancomycin . The potential for developing new antibacterial agents from this class of compounds is significant due to increasing antibiotic resistance globally.
Case Studies
-
Cytochrome P450 Interaction Studies :
- A study highlighted the interaction profile of various derivatives with CYP1A2, emphasizing the need for further exploration to understand potential side effects and therapeutic applications.
- Anticancer Efficacy :
- Antibacterial Efficacy :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
